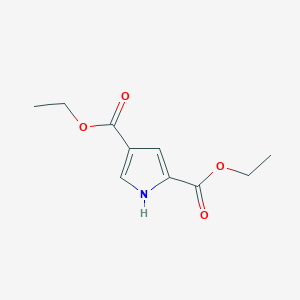

Diethyl 1H-pyrrole-2,4-dicarboxylate

Übersicht

Beschreibung

Synthesis Analysis

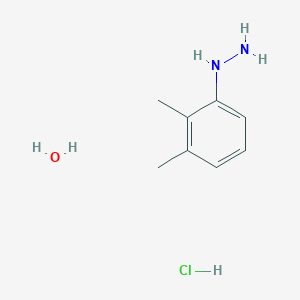

The synthesis of diethyl 1H-pyrrole-2,4-dicarboxylate and its derivatives involves several innovative approaches. A notable method includes the acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines, producing 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates with yields ranging from 14 to 93% (Škrlep et al., 2009). Another innovative synthetic route involves the reaction of 2H-azirines with enamines, leading to the formation of pyrrole-2-carboxylic acid derivatives (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of this compound compounds has been elucidated through various spectroscopic and computational methods. For instance, DFT calculations have been employed to analyze the bond lengths, angles, dihedral angles, and charge density on the atoms of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, providing insights into the electronic structure of these molecules (Yahyaei et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of novel pyrrole derivatives. A study reported the aqueous basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, yielding two oxidation products through the decomposition of a common intermediate (Campaigne & Shutske, 1974).

Wissenschaftliche Forschungsanwendungen

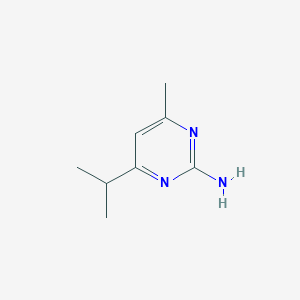

Amphiphilic Receptor for Dopamine and Amphetamines : The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate can interact with dopamine and amphetamines to yield stable complexes and form a double helical supramolecular structure, suggesting its utility in chemical sensing or drug delivery mechanisms (Reviriego et al., 2006).

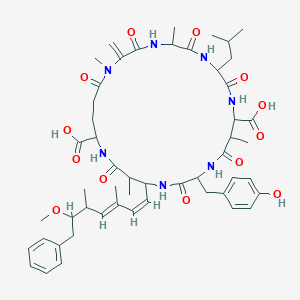

Synthesis of Indolizidines and Piclavine A : Diethyl L-glutamate hydrochloride and tetrahydro-2,5-dimethoxyfuran are used to synthesize various compounds including indolizidines 209B and 209D, as well as piclavine A. This indicates its role in the synthesis of complex organic molecules, which could have pharmaceutical implications (Jefford et al., 1995).

Axial Chirality and Restricted Rotation : Diethyl 3,3'-di-tert-butyl-2,2'-bipyrrole-5,5'-dicarboxylate exhibits axial chirality and restricted rotation about the 2,2'-bipyrrole bond due to the presence of tert-butyl groups. This characteristic is valuable in the study of chiral molecules and their applications in optical and pharmaceutical industries (Skowronek & Lightner, 2003).

Synthesis of 3,5-Diaryl-2H-pyrrole-2,2-dicarboxylic Esters : A novel process for preparing these esters results in the formation of novel isomers and derivatives, potentially useful in the creation of new materials or therapeutic agents (Sammes et al., 1985).

Synthesis of 3,4-Alkylenedioxypyrrole Derivatives : The compound serves as a precursor in an efficient synthetic route to produce 3,4-alkylenedioxypyrrole (XDOP) derivatives, indicating its role in the synthesis of novel organic compounds (Zong et al., 2006).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

diethyl 1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDULIUHZHMBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507678 | |

| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55942-40-0 | |

| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate and how is it arranged in its crystal form?

A1: Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate is an organic compound with a pyrrole ring core. Two ethyl groups are attached to the 3 and 5 positions of the pyrrole ring, while two methoxycarbonyl groups are attached to the 2 and 4 positions. [] The molecule is relatively planar, with the carbonyl groups of the methoxycarbonyl substituents lying close to the plane of the pyrrole ring. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)